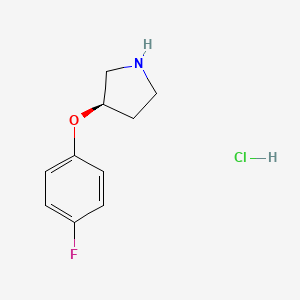

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Description

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4) is a chiral pyrrolidine derivative featuring a 4-fluorophenoxy substituent at the 3-position of the saturated five-membered nitrogen-containing ring. Its molecular formula is C₁₀H₁₃ClFNO (MW: 217.67 g/mol), and it exists as a hydrochloride salt to enhance aqueous solubility for pharmaceutical applications . The compound’s stereochemistry is defined by the (R)-configuration, which is critical for its biological interactions. Key physicochemical properties include:

- Solubility: Improved water solubility due to the hydrochloride salt form .

- Synthesis: Typically derived from (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride and fluorinated benzaldehyde derivatives via multi-step reactions .

- Applications: Primarily used in research settings for drug discovery, particularly targeting neurological and metabolic disorders .

Propriétés

IUPAC Name |

(3R)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDLUHKAJWPKCW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849443 | |

| Record name | (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314419-67-4, 608510-29-8 | |

| Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314419-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Precursor Synthesis

The synthesis typically begins with pyrrolidine derivatives or prochiral precursors. A common approach involves introducing the 4-fluorophenoxy group at the 3-position of the pyrrolidine ring. One method utilizes allylic fluorides as intermediates, enabling cyclization reactions to form the pyrrolidine core. For example, electrophilic fluorination of allylsilanes using Selectfluor® generates allylic fluorides, which undergo iodocyclization to yield fluorinated pyrrolidines.

Fluorination Techniques

Fluorination is critical for introducing the 4-fluorophenoxy moiety. Mitsunobu reactions are widely employed to form ether linkages between pyrrolidine intermediates and 4-fluorophenol. This method preserves stereochemistry by leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate nucleophilic substitution. Alternatively, copper(I)-catalyzed asymmetric fluorination achieves high enantiomeric excess (ee) by using chiral ligands such as (R)-BINAP, which direct fluorine placement at the 3-position.

Cyclization and Ring Formation

Iodocyclization of allylic fluorides bearing nitrogen nucleophiles is a key step. For instance, N-tosyl-protected allylic amines undergo 5-exo-trig cyclization in the presence of iodine, yielding 3-fluoropyrrolidines with >20:1 diastereomeric ratios. This method is advantageous for its bench stability and scalability.

Stereochemical Control

Chiral Catalysts and Auxiliaries

Achieving the (R)-configuration requires enantioselective catalysis. Evans’ oxazaborolidine catalysts enable asymmetric induction during pyrrolidine ring formation, achieving up to 97% ee. Additionally, chiral pool synthesis using (R)-proline derivatives as starting materials ensures retention of configuration throughout subsequent functionalization steps.

Protecting Group Strategies

Optimization of Reaction Parameters

Temperature and Solvent Effects

Reaction efficiency hinges on solvent polarity and temperature. Cyclization reactions in acetonitrile at 0–25°C optimize yields (70–85%) while preventing racemization. Polar aprotic solvents like DMF enhance fluorination rates but require careful moisture control to avoid hydrolysis.

Catalytic Systems

Copper(I) triflate paired with (R)-BINAP achieves 92% ee in asymmetric fluorinations. Catalytic systems involving palladium(0) facilitate cross-coupling reactions between pyrrolidine boronic esters and 4-fluorophenyl electrophiles, though this method is less common due to cost.

Purification and Characterization

Chromatographic Methods

Purification via silica gel chromatography (EtOAc:petroleum ether, 1:3) removes unreacted starting materials. Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, ensuring >99% purity.

Spectroscopic Analysis

-

19F NMR : Confirms fluorine substitution at δ −210 to −215 ppm (JFF = 12–18 Hz).

-

X-ray crystallography : Validates the (R)-configuration and spatial arrangement of the pyrrolidine ring.

-

Mass spectrometry : Molecular ion peaks at m/z 213.1 ([M+H]+) align with the expected molecular formula (C10H13ClFNO).

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Large-scale production prioritizes atom economy and catalyst recycling. Continuous flow systems reduce reaction times for iodocyclization by 40% compared to batch processes.

Data Tables

Table 1: Comparison of Synthetic Methods

Analyse Des Réactions Chimiques

Types of Reactions: ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenoxy group plays a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Groups

(a) 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (Racemic Mixture, CAS 23123-11-7)

- Key Difference : Lacks stereochemical specificity (racemic mixture), reducing target selectivity compared to the (R)-enantiomer.

- Similarity Score : 0.70 (based on structural overlap) .

- Applications : Used as a precursor for enantiomerically pure derivatives in medicinal chemistry .

(b) (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1260619-17-7)

Analogs with Alternative Heterocyclic Cores

(a) 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS 1251033-05-2)

- Structure : Replaces pyrrolidine with a six-membered piperidine ring and introduces a hydroxyl group at the 4-position.

- Similarity Score : 0.70 .

- Physicochemical Properties : Higher molecular weight (MW: ~248 g/mol) and reduced solubility due to the hydroxyl group .

(b) (R)-3-(4-Fluorophenyl)morpholine Hydrochloride (CAS 74572-15-9)

Fluorinated Aromatic Derivatives

(a) 3-Phenoxypyrrolidine Hydrochloride (CAS 1142945-81-0)

- Key Difference: Lacks the 4-fluoro substitution on the phenoxy group.

- Similarity Score : 0.72 .

- Impact : Lower electronegativity at the aromatic ring reduces binding affinity to fluorophore-sensitive targets .

(b) (R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride (CAS 1073556-40-7)

Tabulated Comparison of Key Compounds

Activité Biologique

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1314419-67-4

- Molecular Formula : C11H12ClFNO

- Molecular Weight : 229.67 g/mol

The compound features a pyrrolidine ring substituted with a 4-fluorophenoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity .

Pharmacological Effects

-

Antimicrobial Activity :

- In vitro studies have demonstrated that pyrrolidine derivatives exhibit antimicrobial properties against various bacterial strains. The presence of halogen substituents, such as fluorine, has been linked to increased antibacterial efficacy .

- A study evaluated several pyrrolidine derivatives, revealing that compounds with electron-withdrawing groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects :

- Antifungal Activity :

Study on Antimicrobial Efficacy

A recent study investigated the antibacterial properties of various pyrrolidine derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .

Neuropharmacological Study

In a neuropharmacological context, this compound was tested for its effects on VMAT2:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be achieved via chiral resolution techniques, such as using enantiopure starting materials or chiral catalysts. For example, in analogous pyrrolidine derivatives, hydrochloric acid is added at controlled temperatures (0–50°C) to precipitate the desired enantiomer . Reaction conditions (e.g., solvent polarity, temperature gradients) should be optimized to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should confirm purity (>99%) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- Single-crystal X-ray diffraction for absolute configuration confirmation, as demonstrated for fluorophenyl-pyrrolidine analogs .

- Mass spectrometry (HRMS) to validate molecular weight and chloride counterion presence .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to avoid hygroscopic degradation. Use desiccants and amber vials to limit light/oxygen exposure. Safety data for structurally similar compounds recommend segregating waste and using certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength).

- Purity validation : Contradictions may arise from undetected impurities; use LC-MS to verify compound integrity .

- Meta-analysis : Compare dose-response curves and binding kinetics (e.g., IC₅₀ values) across studies to identify outliers .

Q. What strategies mitigate thermal or pH-induced degradation during experimental use?

- Methodological Answer :

- Stability profiling : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. For pH-sensitive applications (e.g., in vitro assays), use buffered solutions (pH 6–8) to avoid hydrolysis of the fluorophenoxy group .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .

Q. How can chiral impurities be quantified and minimized during scale-up synthesis?

- Methodological Answer :

- Chiral chromatography : Use a Daicel Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.

- Process optimization : Adjust reaction time and temperature to reduce kinetic resolution effects. For example, heating to 50°C in aqueous HCl improved yield (52.7%) while maintaining enantiopurity in related syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.